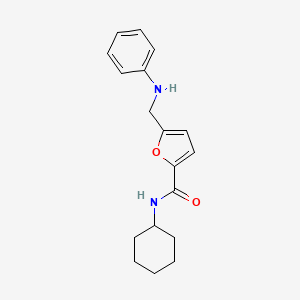

5-(anilinomethyl)-N-cyclohexyl-2-furamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

5-(Anilinomethyl)-N-cyclohexyl-2-furamide is a chemical compound with potential applications in various fields, including materials science and medicinal chemistry. While specific research on this compound is limited, its structure suggests it is part of a broader class of furamide compounds with diverse properties and applications.

Synthesis Analysis

The synthesis of furamide derivatives often involves palladium-catalyzed cyclization reactions. For example, Jiang et al. (2014) describe a method for synthesizing 2,5-diimino-furans via palladium-catalyzed cyclization, which could be relevant for synthesizing compounds similar to 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Jiang et al., 2014).

Molecular Structure Analysis

The molecular structure of furamide derivatives has been studied extensively. For instance, Galešić and Vlahov (1990) analyzed the crystal structure of a related compound, 5-(p-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, providing insights into the molecular geometry of furamide compounds (Galešić & Vlahov, 1990).

Chemical Reactions and Properties

The chemical reactivity of furamide derivatives involves various types of reactions. For example, Padwa et al. (1997) demonstrated the Diels−Alder reaction of 2-amino-substituted furans as a method for preparing substituted anilines, which might be relevant to the chemical behavior of 5-(anilinomethyl)-N-cyclohexyl-2-furamide (Padwa et al., 1997).

Physical Properties Analysis

The physical properties of furamide derivatives are influenced by their molecular structure. Jiang et al. (2014) and Jiang et al. (2016) explored the enzymatic synthesis of biobased polyesters using furan derivatives, which could provide insights into the physical characteristics of similar compounds (Jiang et al., 2014); (Jiang et al., 2016).

科学的研究の応用

Efficient Synthesis Techniques

A novel palladium-catalyzed cyclization method has been developed for the synthesis of substituted 2,5-diimino-furans from bromoacrylamides and isocyanides. This process serves as a precursor for maleamides synthesis, highlighting a key step where the amide oxygen atom coordinates to the Pd(II) center (Jiang et al., 2014).

Applications in Polymer Science

Research on the polycondensation of 2-furamide with paraformaldehyde has led to the development of 2,5-furanmethylene polyamides. The study explored the role of synthetic procedures, catalysts, mediums, and reaction temperatures to optimize molecular weight, demonstrating the potential of furan derivatives in polymer science (Abid, Gharbi, & Gandini, 2000).

Catalytic Transformations

The catalytic reduction of biomass-derived furanic compounds like furfural and 5-hydroxymethylfurfural with hydrogen over heterogeneous catalysts showcases the transformation of these compounds into valuable chemicals and fuels. This study illuminates various reaction pathways, such as hydrogenation and rearrangement, crucial for advancing bio-refinery technologies (Nakagawa, Tamura, & Tomishige, 2013).

Novel Biobased Polyesters

Enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters has led to the creation of biobased furan polyesters. This approach highlights the use of renewable resources in producing polymers with desirable physical properties, contributing to the development of sustainable materials (Jiang et al., 2014).

DNA Binding Affinity

A study on the complex between d(CGCGAATTCGCG)2 and 2,5-bis(4-guanylphenyl)furan, an analogue of berenil, provides insights into the structural origins of enhanced DNA-binding affinity. This research not only elucidates the interactions between minor groove binding drugs and DNA but also suggests the potential for designing more effective therapeutic agents (Laughton et al., 1995).

特性

IUPAC Name |

5-(anilinomethyl)-N-cyclohexylfuran-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c21-18(20-15-9-5-2-6-10-15)17-12-11-16(22-17)13-19-14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15,19H,2,5-6,9-10,13H2,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMPYIFVYUWGIHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC(=O)C2=CC=C(O2)CNC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Phenylaminomethyl-furan-2-carboxylic acid cyclohexylamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![isopropyl {[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B5539348.png)

![2-{[(4-nitrophenoxy)acetyl]amino}benzamide](/img/structure/B5539365.png)

![N-(4-{2-[2-(4-methylphenoxy)ethoxy]ethoxy}benzylidene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539376.png)

![2-chloro-N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5539382.png)

![3-ethyl-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5539419.png)

![2-{[1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}isoindoline](/img/structure/B5539442.png)

![3-{2-[2-(3,5-dimethyl-4-isoxazolyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4,7-trimethyl-1H-indole](/img/structure/B5539449.png)

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)